molecular formula C15H10FNO B126299 3-(4'-Fluorobenzoyl)indole CAS No. 152807-26-6

3-(4'-Fluorobenzoyl)indole

Cat. No. B126299
CAS RN: 152807-26-6
M. Wt: 239.24 g/mol
InChI Key: VWIPMQNJODLVFA-UHFFFAOYSA-N
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Description

3-(4’-Fluorobenzoyl)indole is a compound with the molecular formula C15H10FNO . It is used for research purposes and is not intended for human or veterinary use.


Synthesis Analysis

Indole derivatives have been synthesized using various methods . Nature is a major source of indole scaffolds, but classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular formula of 3-(4’-Fluorobenzoyl)indole is C15H10FNO . Its average mass is 239.244 Da and its monoisotopic mass is 239.074646 Da .


Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The reaction types are classified into three categories based on the trigger mechanisms. Reactions with alkenes, alkynes, aldehydes, imines, ketones, S, Se, etc are discussed .

Scientific Research Applications

Comprehensive Analysis of 3-(4’-Fluorobenzoyl)indole Applications

3-(4’-Fluorobenzoyl)indole is a compound that has garnered interest in various scientific research fields due to its structural uniqueness and potential applications. Below is a detailed analysis of six distinct applications across different scientific domains.

Drug Discovery and Pharmaceutical Applications: 3-(4’-Fluorobenzoyl)indole serves as a promising scaffold in drug discovery, particularly due to its indole core, which is a common motif in many pharmacologically active compounds. Indole derivatives have been explored for their potential in treating a wide range of diseases, including tuberculosis , viral infections , and cancer . The fluorobenzoyl group may enhance the biological activity by improving the binding affinity to target receptors.

Agriculture and Plant Growth Regulation: In agriculture, indole derivatives play a crucial role in plant growth and development. Compounds like indole-3-acetic acid, a plant hormone, are structurally related to 3-(4’-Fluorobenzoyl)indole and are essential for plant cell enlargement and division . Research into similar compounds could lead to the development of new agrochemicals that promote crop yield and resilience.

Materials Science: The field of materials science benefits from the unique properties of indole derivatives in the development of novel materials. For instance, indole-based polymers have been synthesized for applications such as gas storage and separation . The incorporation of the fluorobenzoyl group could potentially introduce new functionalities to these materials.

Dye Industry: Indole compounds have historically been used in the dye industry, and their derivatives continue to be important for the synthesis of new colorants . The 3-(4’-Fluorobenzoyl)indole could be utilized in the synthesis of dyes with enhanced properties, such as greater stability and brightness.

Fragrance Industry: Indoles are known for their application in the fragrance industry, contributing to the scent profiles of perfumes and other scented products . The fluorobenzoyl group in 3-(4’-Fluorobenzoyl)indole could modify the olfactory characteristics, leading to the creation of new fragrances.

Biotechnological Production: Biotechnological methods have been developed to produce indole derivatives, which are valuable for their therapeutic potential and industrial applications . The biotechnological production of 3-(4’-Fluorobenzoyl)indole could be optimized for large-scale manufacturing, making it more accessible for research and commercial use.

Mechanism of Action

Target of Action

3-(4’-Fluorobenzoyl)indole, like many indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4’-Fluorobenzoyl)indole may also interact with multiple targets.

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by 3-(4’-Fluorobenzoyl)indole would depend on its specific targets.

Biochemical Pathways

Indole is a key intermediate in several biochemical pathways, including the production of tryptophan and the plant hormone indole-3-acetic acid . It’s possible that 3-(4’-Fluorobenzoyl)indole could affect these or other pathways involving indole.

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s possible that 3-(4’-Fluorobenzoyl)indole could have similar effects.

Future Directions

Indole derivatives have shown promise in various areas of drug discovery and development . They have been reported to have diverse pharmacological activities and have been extensively explored as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

(4-fluorophenyl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIPMQNJODLVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441459
Record name 3-(4'-Fluorobenzoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4'-Fluorobenzoyl)indole

CAS RN

152807-26-6
Record name 3-(4'-Fluorobenzoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152807-26-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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